4-(pentanoylamino)benzamide
Description
4-(Pentanoylamino)benzamide is a benzamide derivative characterized by a pentanoylamino (-NH-C(O)-CH₂CH₂CH₂CH₂CH₃) substituent at the para position of the benzene ring. Its core structure consists of a benzamide backbone (C₆H₅-CONH₂) modified with a five-carbon acyl chain, enhancing lipophilicity compared to simpler analogs like 4-aminobenzamide. This compound is structurally significant in medicinal chemistry, where acylated benzamides are often explored for their pharmacokinetic properties, including membrane permeability and metabolic stability .
Properties
IUPAC Name |
4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-3-4-11(15)14-10-7-5-9(6-8-10)12(13)16/h5-8H,2-4H2,1H3,(H2,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMSKQDEQIPQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Pentanoylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This green and rapid method provides high yields and is eco-friendly .
Industrial Production Methods
In industrial settings, the synthesis of benzamide derivatives, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Pentanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
4-(Pentanoylamino)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-(pentanoylamino)benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit serine proteases, which are involved in various physiological and pathological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key Observations:
Substituent Effects on Lipophilicity: The pentanoylamino group in this compound introduces a longer hydrophobic chain compared to acetylamino (C₂H₅CO-) in 4-(acetylamino)-N-(3-pyridinylmethyl)benzamide . In contrast, p-aminobenzoyl benzamide lacks acyl chains, making it more hydrophilic and suited for aqueous-phase reactions .
Synthetic Challenges :
- Derivatives with bulky substituents (e.g., tert-butyl in ’s compound) face steric hindrance during synthesis, often requiring optimized coupling agents or stepwise reactions .
- Fluorinated analogs (e.g., trifluoromethylbenzyl in ) demonstrate higher synthetic yields due to the electron-withdrawing effects of fluorine, which stabilize intermediates .
Biological Implications: The thiourea linkage in the compound from may enhance binding to thiol-containing enzymes or receptors, a feature absent in this compound . Pyridinylmethyl groups () could facilitate interactions with metal ions or aromatic residues in protein targets, offering selectivity advantages .
Applications: this compound’s balance of hydrophobicity and molecular weight makes it a candidate for antimicrobial or anticancer agents, though specific data are absent in the evidence. Fluorinated benzamides () are prioritized in central nervous system (CNS) drug development due to their stability and penetration profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
